molecular formula C14H8F2N2OS2 B2449630 N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide CAS No. 400080-69-5

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2449630
CAS No.: 400080-69-5
M. Wt: 322.35
InChI Key: CSJRASZCKXEKGQ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is a high-purity chemical compound offered for research purposes. This small molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential and presence in FDA-approved drugs . The compound's molecular structure incorporates a thiophene heterocycle and a 2,4-difluorophenyl carboxamide group, design elements commonly utilized in developing targeted therapeutic agents. Thiazole-carboxamide derivatives are investigated extensively in oncology research, particularly as potential inhibitors of protein kinases . These enzymes play critical roles in cell signaling pathways, and their dysregulation is implicated in various cancers. Related structural analogs have demonstrated promising activity in biochemical and cellular assays, inhibiting kinase targets such as c-Met, a receptor tyrosine kinase involved in tumor progression and metastasis . The incorporation of the thiophene moiety may enhance molecular interactions with biological targets through additional hydrophobic contacts and π-stacking interactions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should follow standard laboratory safety protocols. For complete handling, storage, and safety information, please refer to the product's Safety Data Sheet.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS2/c15-8-3-4-10(9(16)6-8)17-13(19)11-7-21-14(18-11)12-2-1-5-20-12/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRASZCKXEKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used route for thiazole formation, involving cyclocondensation of α-haloketones with thioamides. For 2-(thiophen-2-yl) substitution:

  • Synthesis of α-Bromo-1-(thiophen-2-yl)ethanone :
    Thiophene-2-acetic acid is treated with bromine in acetic acid (Eq. 1):
    $$
    \text{Thiophene-2-acetic acid} + \text{Br}_2 \xrightarrow{\text{AcOH}} \alpha\text{-Bromo-1-(thiophen-2-yl)ethanone}
    $$
    Yield: 78–85%.

  • Cyclocondensation with Thiourea :
    Reacting the α-bromoketone with thiourea in ethanol under reflux (Eq. 2):
    $$
    \alpha\text{-Br-ketone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} 2\text{-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid (Intermediate A)}
    $$
    Reaction time: 6–8 h; Yield: 65–72%.

Thiazolidine Oxidation Route

Adapting the method from CN102372680A, which uses L-cysteine hydrochloride and aldehydes:

  • Condensation with Thiophene-2-carboxaldehyde :
    L-Cysteine hydrochloride reacts with thiophene-2-carboxaldehyde in acetonitrile (Eq. 3):
    $$
    \text{L-Cysteine HCl} + \text{Thiophene-2-carboxaldehyde} \xrightarrow{\text{NaOAc, MeCN}} \text{Thiazolidine-4-carboxylic acid (Intermediate B)}
    $$
    Yield: 82–89%.

  • Esterification and Oxidation :

    • Intermediate B is esterified with methanol/HCl to methyl thiazolidine-4-carboxylate (Yield: 89%).
    • Oxidation with MnO₂ in acetonitrile at 80°C for 48 h converts the thiazolidine to thiazole (Eq. 4):
      $$
      \text{Methyl thiazolidine-4-carboxylate} \xrightarrow{\text{MnO}_2, \text{MeCN, 80°C}} \text{Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate (Intermediate C)}
      $$
      Yield: 80.8%.

Carboxylic Acid Formation

Hydrolysis of Ester Intermediates

Intermediate C undergoes saponification with NaOH (Eq. 5):
$$
\text{Methyl ester} \xrightarrow{\text{10\% NaOH, Δ}} 2\text{-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid (Intermediate D)}
$$
Reaction conditions: Reflux for 1 h; Yield: 92–95%.

Direct Synthesis via Cyclocondensation

Alternative routes omit esterification by using preformed carboxylic acid precursors. For example, reacting α-bromo-β-keto acids with thioamides yields thiazole-4-carboxylic acids directly.

Carboxamide Coupling

Acyl Chloride Route

Intermediate D is converted to its acyl chloride using SOCl₂ (Eq. 6):
$$
\text{Intermediate D} \xrightarrow{\text{SOCl}_2, \text{reflux}} 2\text{-(Thiophen-2-yl)thiazole-4-carbonyl chloride (Intermediate E)}
$$
Yield: 88–93%.

Amidation with 2,4-Difluoroaniline :
Intermediate E reacts with 2,4-difluoroaniline in THF with triethylamine (Eq. 7):
$$
\text{Intermediate E} + \text{2,4-Difluoroaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide}
$$
Reaction time: 4 h; Yield: 76–84%.

Coupling Reagent-Mediated Amidation

Using HATU or EDCl/HOBt avoids acyl chloride formation (Eq. 8):
$$
\text{Intermediate D} + \text{2,4-Difluoroaniline} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$
Yield: 81–87%.

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Hantzsch Synthesis Cyclocondensation 65–72 Scalable, one-pot Requires α-bromoketone synthesis
Thiazolidine Oxidation MnO₂ oxidation 80.8 High regioselectivity Multi-step, costly reagents
Acyl Chloride Amidation SOCl₂ activation 76–84 High purity Moisture-sensitive steps
HATU-Mediated Amidation Coupling reagents 81–87 Mild conditions Expensive reagents

Optimization and Mechanistic Insights

  • Regioselectivity in Thiazole Formation : The Hantzsch method favors substitution at position 2 due to the electrophilic nature of the α-bromoketone. In contrast, thiazolidine oxidation ensures the thiophen-2-yl group remains intact at position 2.
  • MnO₂ Oxidation Efficiency : Higher MnO₂ loading (1:20 molar ratio) improves conversion rates but increases filtration difficulties.
  • Amidation pH Control : Maintaining pH 7–8 during coupling prevents premature hydrolysis of acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential use as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins. A summary of relevant findings is presented below:

Cell Line IC50 (µM) Mechanism
MCF-712.5Caspase activation
A54915.0Downregulation of Bcl-2

This anticancer potential positions the compound as a candidate for further development in cancer therapeutics .

Fungicidal Activity

In agricultural research, this compound has been identified as a promising fungicide. Field trials have demonstrated its effectiveness against fungal pathogens affecting crops such as wheat and corn. Efficacy data from trials are summarized below:

Pathogen Efficacy (%) Application Rate (g/ha)
Fusarium graminearum85200
Alternaria solani78150

These results indicate that the compound could be integrated into agricultural practices to enhance crop protection strategies .

Molecular Interactions

Research into the molecular interactions of this compound reveals its binding affinity for specific biological targets. Molecular docking studies suggest that it interacts favorably with enzymes involved in microbial metabolism and cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide
  • N-(2,4-dichlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide
  • N-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide

Uniqueness

This compound stands out due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Biological Activity

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the thiazole ring, followed by the introduction of the thiophene and difluorophenyl groups. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.

Common Synthetic Routes

StepDescription
1Formation of the thiazole ring.
2Introduction of the thiophene group.
3Addition of the 2,4-difluorophenyl group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it showed cytotoxic effects against several cancer types:

Cell LineIC50 (µM)Reference
MCF-7 (breast)12.5
A549 (lung)15.0
HeLa (cervical)10.0

Mechanistic studies suggest that the anticancer activity may be linked to apoptosis induction via caspase activation and modulation of p53 expression levels .

The biological effects of this compound are believed to result from its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptors : It could modulate receptor activity associated with cell signaling pathways.

Molecular docking studies have indicated strong binding affinities to proteins involved in apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Study on Antimicrobial Activity : Demonstrated significant inhibition against gram-positive bacteria with potential applications in treating infections.
  • Anticancer Research : Investigated its effects on various cancer cell lines, revealing promising cytotoxicity comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Research utilizing flow cytometry showed that treatment with this compound leads to cell cycle arrest at the G0-G1 phase, indicating a halt in proliferation which is crucial for cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide?

  • Answer : The compound can be synthesized via cyclization reactions using acetonitrile or DMF as solvents under reflux conditions. A two-step approach is typical: (i) condensation of a substituted thiophene-thiazole precursor with 2,4-difluoroaniline, followed by (ii) cyclization using iodine and triethylamine to form the thiazole ring. Full characterization via NMR, IR, and mass spectrometry is critical to confirm purity and structure .

Q. What analytical techniques are essential for structural elucidation of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry and intermolecular interactions. Complementary techniques include:

  • 1H/13C NMR : To assign aromatic protons and confirm substitution patterns.
  • FTIR : To identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation .

Q. How can researchers address discrepancies in spectral data during characterization?

  • Answer : Contradictions in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • Repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Purifying via column chromatography or recrystallization.
  • Comparing observed data with computational predictions (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Answer : A factorial design of experiments (DoE) can systematically evaluate variables:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization but may degrade sensitive functional groups.
  • Catalyst : Triethylamine or DBU enhances reaction efficiency.
  • Solvent polarity : DMF increases solubility of aromatic intermediates but may require longer reflux times.
    Tabulated optimization results from similar thiazole syntheses show yields ranging from 45% (unoptimized) to 78% (optimized) .

Q. How can computational modeling predict the biological activity of this compound?

  • Answer : Density Functional Theory (DFT) calculations and molecular docking studies can:

  • Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Simulate binding affinities to biological targets (e.g., kinases or microbial enzymes).
    For example, docking into the ATP-binding pocket of Staphylococcus aureus enoyl-ACP reductase showed a predicted IC₅₀ of 12.3 µM, aligning with experimental antimicrobial assays .

Q. What mechanisms explain conflicting bioactivity data in different assay systems?

  • Answer : Discrepancies may arise from:

  • Membrane permeability : LogP values >3.5 enhance cellular uptake but reduce aqueous solubility.
  • Metabolic stability : Cytochrome P450-mediated degradation in mammalian vs. bacterial systems.
  • Target specificity : Off-target interactions in complex biological matrices.
    Cross-referencing with fluorinated thiazole analogs, structural modifications (e.g., replacing difluorophenyl with trichloroethyl groups) improved antifungal activity by 40% in Candida albicans models .

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